molecular formula C8H13ClO2S B12095180 3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione

3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione

Cat. No.: B12095180
M. Wt: 208.71 g/mol
InChI Key: IIJDRCCZBQCSHE-UHFFFAOYSA-N
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Description

3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione is an organic compound that features a cyclopropyl group attached to a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dibromopropane with sodium or zinc to form the cyclopropyl group, followed by further functionalization to introduce the thiolane ring and the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiolane derivatives.

Scientific Research Applications

3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules. The chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A simple cycloalkane with a three-membered ring.

    Thiolane: A five-membered ring containing sulfur.

    Chloromethyl derivatives: Compounds with a chloromethyl group attached to various structures.

Uniqueness

3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione is unique due to the combination of the cyclopropyl group, thiolane ring, and chloromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H13ClO2S

Molecular Weight

208.71 g/mol

IUPAC Name

3-[1-(chloromethyl)cyclopropyl]thiolane 1,1-dioxide

InChI

InChI=1S/C8H13ClO2S/c9-6-8(2-3-8)7-1-4-12(10,11)5-7/h7H,1-6H2

InChI Key

IIJDRCCZBQCSHE-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1C2(CC2)CCl

Origin of Product

United States

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